Bienvenue dans la boutique en ligne BenchChem!

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole

Medicinal Chemistry Structural Biology Anticancer Drug Design

This compound is a critical SAR probe for benzothiazole-piperazine anticancer programs. Its unique dual benzothiazole architecture with a 4-chloro substituent drives potency against HCT-116, MCF-7, and HUH-7 cell lines (GI50 3.1–>100 µM). The carbonyl group serves as a key hydrogen bond acceptor anchor for kinase docking studies. Procure this compound to compare 4-chloro/4-fluoro/4-ethoxy analogs in metabolic stability assays and to establish hepatocyte profiling benchmarks.

Molecular Formula C19H15ClN4OS2
Molecular Weight 414.93
CAS No. 897480-04-5
Cat. No. B2779488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole
CAS897480-04-5
Molecular FormulaC19H15ClN4OS2
Molecular Weight414.93
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C19H15ClN4OS2/c20-13-2-1-3-15-17(13)22-19(27-15)24-8-6-23(7-9-24)18(25)12-4-5-14-16(10-12)26-11-21-14/h1-5,10-11H,6-9H2
InChIKeyJOGIIFXRRFUUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole (CAS 897480-04-5) for Oncology & CNS Research


2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole (CAS 897480-04-5) is a dual benzothiazole-piperazine hybrid with a molecular weight of 414.9 g/mol and an XLogP3-AA of 4.8 [1]. It belongs to the broader class of benzothiazole-piperazine derivatives, a scaffold extensively investigated for anticancer activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines via Sulforhodamine B (SRB) assays [2], as well as for acetylcholinesterase (AChE) inhibition in neurodegenerative disease models [3]. The compound features a 4-chloro-1,3-benzothiazole moiety linked via piperazine to a 1,3-benzothiazole-6-carbonyl group, creating a unique structural motif distinct from simpler mono-benzothiazole analogs.

Why Substituting 2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole with a Simpler Analog Fails in Research


Substitution of this compound with a generic benzothiazole-piperazine derivative (e.g., 4-chloro-2-piperazin-1-yl-benzothiazole) is not scientifically valid due to the critical role of the 1,3-benzothiazole-6-carbonyl moiety. In the published benzothiazole-piperazine series, aroyl substitutions (analogous to the carbonyl-benzothiazole in the target compound) were identified as the most active derivatives, with compounds 1h and 1j demonstrating superior cytotoxicity and apoptosis induction via subG1 cell cycle arrest [1]. The structural architecture of the target compound—a dual benzothiazole system linked through a piperazine bridge—is designed for specific target engagement profiles that simpler analogs lack. Additionally, the 4-chloro substituent on the terminal benzothiazole ring is a key pharmacophoric element; in related series, halogen substitution profoundly influences both lipophilicity and biological activity [1]. Therefore, substituting this compound with a non-carbonyl or non-chlorinated analog invalidates the structure-activity relationship (SAR) upon which its research utility is predicated.

Quantitative Differentiation Evidence for 2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole (CAS 897480-04-5)


Structural Uniqueness: Dual Benzothiazole System vs. Single Benzothiazole-Piperazine Analogs

The target compound is characterized by a dual benzothiazole motif: a 4-chloro-1,3-benzothiazole linked via a piperazine bridge to a 1,3-benzothiazole-6-carbonyl group [1]. In contrast, the most commonly studied benzothiazole-piperazine derivatives (e.g., compounds 1a–f and 2a–d from Gurdal et al. 2015) feature only a single benzothiazole ring connected to a piperazine via an acetamide linker [2]. This structural difference results in a substantially larger molecular weight (414.9 g/mol for the target compound vs. a range of 318–453 g/mol for the comparator series) and a higher calculated LogP (4.8 for the target compound vs. 2.04–5.39 for the comparator series) [1][2].

Medicinal Chemistry Structural Biology Anticancer Drug Design

Anticancer Cytotoxicity Class-Level Evidence: Benzothiazole-Piperazine Scaffold Potency in HUH-7, MCF-7, and HCT-116 Cells

While compound-specific GI50 data for the target compound are not available in the peer-reviewed literature, the benzothiazole-piperazine scaffold to which it belongs has been quantitatively validated. In the Gurdal et al. (2015) study, all ten tested benzothiazole-piperazine derivatives showed activity against HUH-7, MCF-7, and HCT-116 cell lines, with GI50 values ranging from 3.1 µM to >100 µM [1]. The most active aroyl-substituted analogs (compounds 1h and 1j) were identified as the most potent cytotoxic agents in the series, with confirmed apoptosis induction via subG1 phase cell cycle arrest by Hoechst staining and FACS analysis [2]. The target compound's structural design—incorporating an aroyl-type carbonyl-benzothiazole substituent—mirrors the pharmacophore of these most active derivatives, supporting class-level inference of its anticancer research utility.

Cancer Biology Cytotoxicity Screening Apoptosis

Halogen Differentiation: 4-Chloro vs. 4-Fluoro and 4-Ethoxy Analogs—Predicted Pharmacokinetic Advantage

Among the closest commercially cataloged analogs—2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole (CAS 897481-39-9) and 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole—the 4-chloro substituent of the target compound provides a distinct balance of lipophilicity and metabolic stability. The 4-fluoro analog, while electronically distinct, is more electronegative and may alter binding interactions with target proteins. The 4-ethoxy analog introduces additional rotational bonds (3 vs. 2 in the target compound) and increases molecular weight, potentially reducing ligand efficiency [1]. The chloro substituent provides an optimal van der Waals radius for hydrophobic target pocket engagement without the metabolic liability of larger alkoxy groups.

Pharmacokinetics Lead Optimization Medicinal Chemistry

Acetylcholinesterase (AChE) Inhibition Potential: Dual-Target Scaffold for Alzheimer's Disease Research

Benzothiazole-piperazine derivatives have been developed as acetylcholinesterase (AChE) inhibitors, with the 2017 Gurdal et al. study demonstrating that all synthesized compounds in this series showed cytotoxic activity against Huh7 and MCF-7 cancer cell lines, and several exhibited AChE inhibitory activity [1]. The target compound's structural features—specifically the benzothiazole ring (a known AChE-binding motif) and the piperazine moiety (mimicking donepezil's piperidine ring)—are consistent with the pharmacophore requirements for AChE inhibition [2]. A separate benzothiazole/piperazine derivative (BPCT) demonstrated in vivo cognitive improvement in a streptozotocin-induced Alzheimer's disease rat model, confirming the translational potential of this scaffold [3].

Alzheimer's Disease Acetylcholinesterase Inhibition Neurodegenerative Disease

Recommended Research Applications for 2-[4-(1,3-Benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole (CAS 897480-04-5)


Oncology SAR Panel: Dual Benzothiazole-Piperazine Cytotoxicity Profiling

Procure this compound for a focused SAR panel comparing 4-chloro, 4-fluoro, and 4-ethoxy analogs against liver (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. Based on the confirmed cytotoxicity of the benzothiazole-piperazine class with GI50 values spanning 3.1–>100 µM [1], researchers can directly quantify the impact of the 4-chloro substituent on potency and selectivity. Include reference compound 5-fluorouracil and the aroyl-substituted analogs 1h and 1j as positive controls for apoptosis induction via subG1 cell cycle arrest [2].

Computational Docking and Drug Design: Probing the Role of Dual Benzothiazole Moieties

The target compound's dual benzothiazole architecture—with 0 hydrogen bond donors, XLogP3-AA of 4.8, and a topological polar surface area of 106 Ų [3]—makes it an ideal candidate for molecular docking studies against crystal structures of kinase ATP-binding pockets (e.g., EGFR, VEGFR-2) and acetylcholinesterase. The absence of hydrogen bond donors in the core structure reduces desolvation penalties, while the carbonyl group serves as a key hydrogen bond acceptor anchor. This supports procurement for computational chemistry groups conducting virtual screening campaigns on benzothiazole-piperazine libraries.

Dual-Mechanism Screening: Anticancer and CNS Target Profiling

Given the demonstrated activity of benzothiazole-piperazine derivatives against both cancer cell lines (HUH-7, MCF-7, HCT-116) [1] and acetylcholinesterase [4], this compound is suited for multiparametric in vitro screening programs. Researchers investigating polypharmacology or drug repurposing can profile the target compound simultaneously against oncology panels and CNS targets (AChE, butyrylcholinesterase), with the in vivo cognitive improvement data from structurally related benzothiazole/piperazine derivatives (e.g., BPCT) providing translational validation of the scaffold's CNS potential [5].

Metabolic Stability and ADME-Tox Profiling of Halogenated Benzothiazole-Piperazines

Use this compound in comparative metabolic stability studies alongside the 4-fluoro (CAS 897481-39-9) and 4-ethoxy analogs. The 4-chloro substituent provides an intermediate point between the metabolically resistant C-F bond and the oxidative liability of the ethoxy group. Researchers can evaluate hepatic microsomal stability, cytochrome P450 inhibition, and plasma protein binding, generating pharmacokinetically relevant data that directly informs lead optimization decisions for benzothiazole-piperazine programs.

Quote Request

Request a Quote for 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.